Quinidine hydrochloride monohydrate

Overview

Description

Quinidine hydrochloride monohydrate is a compound derived from the bark of the Cinchona tree. It is a D-isomer of quinine and has been used historically as an antiarrhythmic medication. This compound is known for its ability to restore normal sinus rhythm, treat atrial fibrillation and flutter, and manage ventricular arrhythmias .

Mechanism of Action

Target of Action

Quinidine hydrochloride monohydrate primarily targets the sodium and potassium ion channels in the heart . It also interacts with the cytochrome P450db . These targets play a crucial role in maintaining the normal rhythm and excitability of the heart.

Mode of Action

This compound acts as a Class Ia antiarrhythmic agent . It works by blocking the sodium and potassium currents across cellular membranes, which results in the prolongation of the cellular action potential . This, in turn, decreases myocardial excitability and conduction velocity . It also reduces calcium transport across the cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac conduction system . By blocking sodium and potassium currents, it affects the depolarization and repolarization phases of the action potential in cardiac cells . This leads to a decrease in myocardial excitability and contractility, ultimately affecting the rhythm of the heart .

Pharmacokinetics

This compound has a bioavailability of 75% . It is extensively metabolized in the liver, primarily by the cytochrome P450 system . About 18.4% of quinidine is excreted via urine, with 5% excreted via feces . The half-life of quinidine is approximately 6.60 hours .

Result of Action

The molecular and cellular effects of this compound’s action include a prolongation of the cellular action potential and a decrease in myocardial excitability and contractility . This results in the restoration of normal sinus rhythm and the treatment of atrial fibrillation and flutter, as well as ventricular arrhythmias .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of this compound. For instance, hepatic enzyme inducers can increase its metabolism . Furthermore, the drug’s efficacy and stability can be affected by factors such as the patient’s liver function, as the drug is extensively metabolized in the liver .

Biochemical Analysis

Biochemical Properties

Quinidine hydrochloride monohydrate interacts with various enzymes and proteins. It is mainly metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 . The major metabolite of quinidine is 3-hydroxy-quinidine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It prolongs cellular action potential by blocking sodium and potassium currents . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It depresses phase 0 of the action potential, decreases myocardial excitability and conduction velocity, and myocardial contractility by decreasing sodium influx during depolarization and potassium efflux in repolarization . It also reduces calcium transport across the cell membrane .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The major metabolite of quinidine is 3-hydroxy-quinidine, which has a volume of distribution larger than quinidine and an elimination half-life of about 12 hours . This suggests that the effects of this compound on cellular function may change over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in dogs, the dosage is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is mainly metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 . The major metabolite of quinidine is 3-hydroxy-quinidine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a volume of distribution of 2 to 3 L/kg in healthy young adults, decreased with congestive heart failure (0.5 L/kg), and increased with cirrhosis (3 to 5 L/kg) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinidine hydrochloride monohydrate is synthesized from quinine through a series of chemical reactions. The process involves the conversion of quinine to quinidine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The final step involves the crystallization of the compound to obtain the monohydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of quinine from the bark of the Cinchona tree. The extracted quinine is then subjected to chemical reactions to convert it into quinidine, followed by the formation of the hydrochloride salt and crystallization to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

Quinidine hydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinidine N-oxide.

Reduction: Reduction of this compound can yield dihydroquinidine.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy group on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.

Major Products

Oxidation: Quinidine N-oxide.

Reduction: Dihydroquinidine.

Substitution: Various substituted quinidine derivatives.

Scientific Research Applications

Quinidine hydrochloride monohydrate has a wide range of scientific research applications:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Biology: Studied for its effects on ion channels and cellular signaling pathways.

Medicine: Used in the treatment of arrhythmias, malaria, and other conditions.

Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Comparison with Similar Compounds

Similar Compounds

Quinine: Another alkaloid from the Cinchona tree, used primarily as an antimalarial agent.

Quinidine sulfate: A different salt form of quinidine, used for similar medical applications.

Dihydroquinidine: A reduced form of quinidine with similar but less potent antiarrhythmic properties

Uniqueness

Quinidine hydrochloride monohydrate is unique due to its specific blocking action on potassium channels and its use in treating a variety of cardiac arrhythmias. Its monohydrate form provides stability and solubility advantages over other forms .

Biological Activity

Quinidine hydrochloride monohydrate is a derivative of quinine and is primarily recognized for its roles as an antiarrhythmic agent and an antimalarial drug. Its biological activities are largely attributed to its ability to modulate ion channels, particularly in cardiac and smooth muscle tissues, which has implications for both therapeutic applications and research into channelopathies.

Cardiac Ion Channel Modulation

this compound acts as a Class I antiarrhythmic agent, primarily by blocking voltage-gated sodium (Na) and potassium (K) channels. This blockade prolongs the action potential duration in cardiac tissues, thereby reducing the electrical excitability of cardiac muscle cells. Specifically, it inhibits:

- Sodium Currents (I) : Decreases the phase zero depolarization of action potentials.

- Potassium Currents : Reduces repolarizing K currents such as I, I, and the inward rectifier current I .

This modulation is crucial for managing arrhythmias, as it helps restore normal rhythm by preventing reentrant circuits in the heart.

Smooth Muscle Interaction

In addition to its cardiac effects, quinidine also influences smooth muscle function by blocking specific potassium channels, notably KCa3.1 (IK channels) and KCa5.1 (SK channels). These channels are vital for regulating electrical activity and contractility in various organs, including blood vessels and the gastrointestinal tract . Research indicates that quinidine can inhibit these channels, providing insights into the functional consequences of genetic mutations affecting them .

Antimalarial Activity

This compound exhibits significant antimalarial properties, particularly against Plasmodium vivax and P. malariae. It functions primarily as an intra-erythrocytic schizonticide, disrupting the lifecycle of malaria parasites within red blood cells . Studies have demonstrated that quinidine is over 100 times more active against chloroquine-sensitive strains of P. falciparum compared to its 9-epiquinine counterparts .

Pharmacokinetics and Dosage Regimens

Pharmacokinetic Studies

Pharmacokinetic analyses have been conducted to optimize dosing regimens for quinidine in both human and veterinary medicine. For instance, a study involving Thoroughbred racehorses established that a loading dose of 30 mg/kg followed by maintenance doses could achieve effective plasma concentrations for treating atrial fibrillation .

| Dosage Regimen | Loading Dose (mg/kg) | Maintenance Dose (mg/kg) | Median Plasma Concentration (μg/mL) |

|---|---|---|---|

| Oral Quinidine Sulfate | 30 | 6.5 every 2 hours | 2.0 (range: 0.5–2.7) |

| Intravenous Quinidine Hydrochloride | 5 | N/A | Not specified |

Case Studies

Several case studies highlight the clinical applications of this compound:

- Brugada Syndrome Treatment : Quinidine has been successfully used to manage electrical storms in patients with Brugada syndrome, demonstrating its effectiveness in stabilizing heart rhythms during acute episodes .

- Atrial Fibrillation in Horses : A study involving Thoroughbred horses treated with quinidine sulfate dihydrate reported successful conversion to sinus rhythm with monitored plasma concentrations, underscoring its role in veterinary cardiology .

Research Findings

Recent research has focused on the interaction of quinidine with mutated ion channels to understand disease mechanisms better. For example, studies have shown that quinidine exhibits higher potency against specific mutations of KCa channels compared to wild-type forms, which may have implications for treating channelopathies and understanding genetic disorders related to ion channel function .

Properties

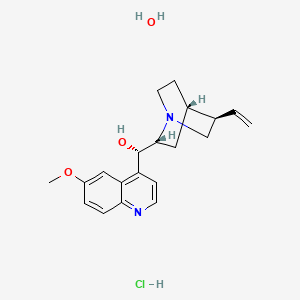

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVZDMWHXVXUBY-KAIFKDDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977074 | |

| Record name | Quinidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6151-40-2 | |

| Record name | Quinidine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α,9R)-6'-Methoxycinchonan-9-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1PDY5DB92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.